molecular formula C25H27FN2O2 B4963221 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine

Cat. No. B4963221
M. Wt: 406.5 g/mol
InChI Key: UBBVLHLPGOPQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine, also known as B-FPPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience.

Mechanism of Action

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine binds to the sigma-1 receptor with high affinity and activates it, leading to the modulation of various cellular processes. The sigma-1 receptor is known to interact with various ion channels, receptors, and enzymes, which are involved in the regulation of calcium signaling, neurotransmitter release, and cell survival. This compound has been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promotes the survival and growth of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to reduce inflammation and oxidative stress in the brain, which are known to contribute to the development of neurodegenerative diseases. In addition, this compound has been found to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine has several advantages for lab experiments. It is a selective agonist for the sigma-1 receptor, which allows for the study of the specific effects of sigma-1 receptor activation. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in in vitro assays. In addition, this compound has not been extensively studied in humans, which limits its potential for clinical applications.

Future Directions

There are several future directions for the study of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine. One potential direction is the development of novel sigma-1 receptor agonists with improved pharmacokinetic properties and selectivity. Another direction is the study of the molecular mechanisms underlying the neuroprotective effects of this compound. Further studies are also needed to determine the potential clinical applications of this compound in the treatment of neurodegenerative diseases and pain.

Synthesis Methods

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine can be synthesized using a two-step process. The first step involves the reaction of 4-fluorophenylpiperazine with 1,4-dibromo-2-(benzyloxy)-3-methoxybenzene in the presence of a palladium catalyst. The second step involves the removal of the benzyl protecting group using hydrogenation.

Scientific Research Applications

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine has been studied extensively for its potential applications in neuroscience research. It has been found to act as a selective agonist for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling, neuroprotection, and neurotransmitter release. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O2/c1-29-25-17-21(7-12-24(25)30-19-20-5-3-2-4-6-20)18-27-13-15-28(16-14-27)23-10-8-22(26)9-11-23/h2-12,17H,13-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBVLHLPGOPQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)F)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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